
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The cyclopropyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
The synthesis of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparación Con Compuestos Similares
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone can be compared with other benzimidazole derivatives such as:
2-(1H-Benzimidazol-2-yl)-phenol: Known for its antimicrobial properties.
5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-9(10)13-12(14)11(15)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Clave InChI |
ZNVKVKKYRHWVJN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


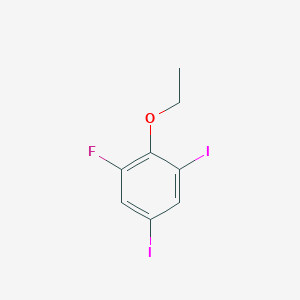
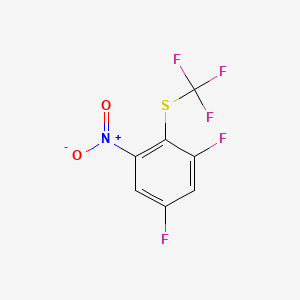

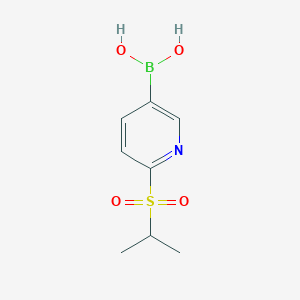
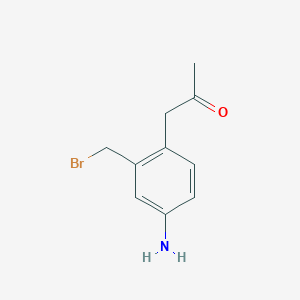
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
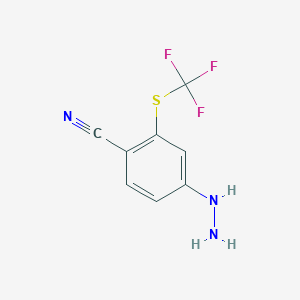

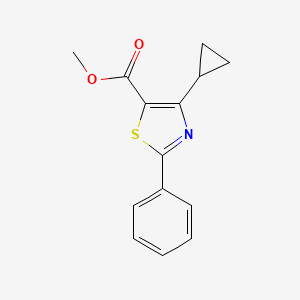



![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

